Cas no 2137837-77-3 (3-Ethoxybenzene-1-sulfonyl fluoride)

3-Ethoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 3-ethoxybenzene-1-sulfonyl fluoride
- 2137837-77-3
- EN300-728123
- 3-Ethoxybenzene-1-sulfonyl fluoride
-
- インチ: 1S/C8H9FO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3
- InChIKey: WZMGNMVJOCLBIF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C=1)OCC)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 204.02564348g/mol
- どういたいしつりょう: 204.02564348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-Ethoxybenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728123-1.0g |
3-ethoxybenzene-1-sulfonyl fluoride |
2137837-77-3 | 1g |
$0.0 | 2023-06-06 |
3-Ethoxybenzene-1-sulfonyl fluoride 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
3-Ethoxybenzene-1-sulfonyl fluorideに関する追加情報
3-Ethoxybenzene-1-sulfonyl Fluoride (CAS No. 2137837-77-3)
The compound 3-Ethoxybenzene-1-sulfonyl Fluoride (CAS No. 2137837-77-3) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound, also referred to as ethoxybenzenesulfonyl fluoride, belongs to the class of sulfonyl fluorides, which are widely recognized for their reactivity and versatility in chemical synthesis. The molecule consists of a benzene ring substituted with an ethoxy group at the 3-position and a sulfonyl fluoride group at the 1-position, making it a valuable intermediate in the synthesis of sulfonamides and other related compounds.
Recent studies have highlighted the importance of sulfonyl fluorides in drug discovery and development. For instance, researchers have explored the use of ethoxybenzenesulfonyl fluoride as a precursor for synthesizing bioactive molecules with potential therapeutic applications. The sulfonyl fluoride group is particularly reactive, enabling it to participate in nucleophilic substitution reactions, which are fundamental in organic synthesis. This reactivity makes ethoxybenzenesulfonyl fluoride an ideal building block for constructing complex molecular architectures.
One of the most notable advancements involving this compound is its role in the development of sulfonamide-based drugs. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. By utilizing ethoxybenzenesulfonyl fluoride, chemists can efficiently synthesize sulfonamides with tailored functionalities, paving the way for innovative drug candidates. Recent research has demonstrated that these compounds exhibit promising activity against various pathogens, making them a focal point in pharmaceutical research.
In addition to its pharmaceutical applications, ethoxybenzenesulfonyl fluoride has found utility in materials science. The compound serves as a key intermediate in the synthesis of advanced materials, such as polymers and coatings, where its reactivity and stability contribute to the development of high-performance products. For example, studies have shown that derivatives of this compound can enhance the thermal stability and mechanical properties of polymer systems, making them suitable for use in extreme environmental conditions.
The synthesis of ethoxybenzenesulfonyl fluoride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sulfonation of ethoxybenzene followed by fluorination to introduce the sulfonyl fluoride group. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets the high standards required for both academic and industrial applications.
From an environmental perspective, understanding the behavior and degradation pathways of ethoxybenzenesulfonyl fluoride is crucial for assessing its potential impact on ecosystems. Recent studies have focused on evaluating its biodegradation rates under various conditions, providing insights into its environmental fate and toxicity. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, ethoxybenzenesulfonyl fluoride (CAS No. 2137837-77-3) stands as a testament to the ingenuity of modern chemistry. Its unique properties and diverse applications continue to drive innovation across multiple disciplines. As researchers delve deeper into its potential, this compound is poised to play an even more significant role in advancing science and technology.
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